5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole
Overview
Description
5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that features a trifluoromethyl group and a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole typically involves the cyclization of β-amino cyclic ketones. One efficient method reported involves the intramolecular cyclization of cyclic ketone-derived amines. This process includes the in situ generation of trifluoromethylated β-diazo ketones as intermediates via diazotization with tert-butyl nitrite .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds share the trifluoromethyl group and pyrazole core, but differ in their substituents and overall structure.
Trifluoromethylated fused tricyclic pyrazoles: These compounds have a similar trifluoromethyl group but feature a more complex fused ring system.
Uniqueness
5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole is unique due to the presence of the benzo[b]thiophene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-5-(trifluoromethyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2S/c13-12(14,15)11-5-9(16-17-11)8-6-18-10-4-2-1-3-7(8)10/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLGSQHXXWUKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NNC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721970 | |
Record name | 3-(1-Benzothiophen-3-yl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-11-0 | |
Record name | 3-(1-Benzothiophen-3-yl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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